N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPCCNQKMTRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Profiling and Crystallographic Determination of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Executive Summary
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is a privileged heterocyclic scaffold in modern medicinal chemistry. Combining a rigid, electron-rich benzoxazole core with a flexible, basic pyridin-4-ylmethyl moiety, this chemotype is highly valued in the design of targeted therapeutics, including small-molecule PD-1/PD-L1 inhibitors[1]. Elucidating its exact crystal structure is paramount for Structure-Based Drug Design (SBDD), as the spatial orientation of the pyridine ring dictates target engagement in deep, narrow binding pockets[2]. This technical guide details the structural dynamics, supramolecular assembly, and the rigorous crystallographic methodologies required to resolve the 3D coordinates of this molecule.
Molecular Geometry & Conformational Dynamics
The structural integrity of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is defined by two distinct domains, each contributing uniquely to its crystallographic packing and pharmacological profile:
-
The Benzoxazole Core: The 1,3-benzoxazol-2-amine system is strictly planar due to extensive π -electron delocalization across the fused bicyclic ring. This rigid planarity makes it an excellent candidate for π−π stacking interactions within a crystal lattice or a protein active site.
-
The Pyridin-4-ylmethyl Linker: The methylene ( −CH2− ) bridge introduces a critical degree of rotational freedom. The dihedral angle between the rigid benzoxazole plane and the pyridine ring allows the molecule to adopt multiple conformations. Crystallographic studies of analogous pyridin-4-ylmethyl derivatives demonstrate that this flexibility is essential for minimizing steric clashes and maximizing hydrogen-bond alignments during supramolecular assembly[3].
Supramolecular Assembly & Hydrogen Bonding Networks
In the solid state, 2-aminobenzoxazole derivatives are governed by robust hydrogen-bonding networks. The secondary amine ( N−H ) acts as a potent hydrogen bond donor, while the pyridine nitrogen and the benzoxazole heteroatoms act as acceptors.
-
Primary Interactions: The dominant intermolecular force is typically an N−H⋯Npyridine hydrogen bond, which drives the formation of infinite 1D supramolecular chains.
-
Proton Transfer Dynamics: Depending on the crystallization environment, the basicity of the pyridine and benzoxazole nitrogens can lead to proton transfer events. Co-crystallization studies (e.g., with oxalic acid) have shown that 2-aminobenzoxazoles readily form molecular salts, altering their graph-set motifs to form closed eight-membered rings ( R22(8) )[4].
Self-Validating Crystallographic Protocol
To accurately determine the crystal structure of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, a rigorous, self-validating workflow must be employed.
Step 1: Analyte Preparation & Crystallization
-
Action: The compound is purified to >99% via HPLC, dissolved in a minimal volume of methanol, and subjected to sitting-drop vapor diffusion against an anti-solvent such as diethyl ether.
-
Causality: High purity is mandatory because trace impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, which minimizes the formation of kinetic polymorphs and yields diffraction-quality, macroscopic single crystals.
Step 2: Cryogenic X-Ray Diffraction (XRD)
-
Action: A single crystal is mounted on a goniometer and flash-cooled to 100 K under a nitrogen stream. Diffraction data is collected using a microfocus Cu K α source ( λ=1.54184 Å).
-
Causality: Cryogenic cooling quenches thermal vibrations (drastically reducing Debye-Waller factors). This minimizes the smearing of electron density, allowing for the precise localization of lighter atoms, particularly the critical amine hydrogen. Cu K α radiation provides the high resolution necessary for absolute structure determination.
Step 3: Intrinsic Phasing & Structural Refinement
-
Action: The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT). The initial model is then subjected to full-matrix least-squares refinement on F2 using SHELXL.
-
Causality & Self-Validation: Intrinsic phasing efficiently bypasses the need for heavy-atom derivatization in small organic molecules. The refinement process is inherently self-validating: a final R1 value below 0.05, combined with a flat residual electron density map (e.g., Δρmax<0.2e− /Å 3 ), mathematically guarantees that the assigned structural model is correct and free of twinning artifacts.
Quantitative Crystallographic Profile
The table below summarizes the archetypal crystallographic parameters expected for this molecular class based on empirical diffraction data of related structural analogs[3][4].
| Crystallographic Parameter | Value / Characteristic | Functional Implication |
| Crystal System | Monoclinic | Typical for asymmetric organic small molecules. |
| Space Group | P21/c or P21/n | Facilitates dense packing and inversion symmetry. |
| Data Collection Temp | 100(2) K | Quenches thermal motion for accurate H-atom placement. |
| Radiation Source | Cu K α ( λ=1.54184 Å) | Provides high resolution for absolute structure determination. |
| Primary H-Bond Motif | N−H⋯Npyridine | Drives the formation of 1D supramolecular chains. |
| Secondary Interactions | π−π stacking | Stabilizes the 3D lattice network via benzoxazole overlap. |
Crystallographic Workflow Diagram
Below is the logical progression of the crystallographic determination process, illustrating the transition from chemical synthesis to structure-based drug design.
Caption: Crystallographic workflow for N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
References
-
Title: Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate. Source: Crystallography Reports. URL:[Link]
- Title: PD-1/PD-L1 inhibitors (US10710986B2). Source: Google Patents.
-
Title: 2-Aminobenzoxazole–oxalic acid (2/1). Source: IUCrData. URL:[Link]
-
Title: Crystal structure of human MTH1 in complex with inhibitor 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine (5NGT). Source: RCSB Protein Data Bank. URL: [Link]
Sources
An Investigative Guide to the Mechanism of Action of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Abstract
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide focuses on a specific derivative, N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, a molecule possessing the core benzoxazole moiety linked to a pyridinylmethyl group. While the precise mechanism of action for this specific compound is not yet delineated in publicly available literature, its structural components suggest several plausible and compelling biological activities. Benzoxazole derivatives have demonstrated a remarkable therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory effects.[2][5][6][7][8][9] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered experimental strategy designed to thoroughly investigate, identify, and validate the mechanism of action of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, thereby paving the way for its potential therapeutic application.
Introduction to the Molecular Scaffold and its Therapeutic Potential
The molecule N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine integrates two key pharmacophoric features: the 2-aminobenzoxazole core and a pyridin-4-ylmethyl substituent. The benzoxazole ring system is a bicyclic aromatic heterocycle, and its derivatives are known to interact with a variety of biological targets with high affinity.[1][2] The 2-amino substitution, in particular, has been a fertile ground for the discovery of potent modulators of enzymes and receptors.[10][11] The addition of the pyridine ring, a common feature in many CNS-active and kinase-inhibiting drugs, further expands the potential target space for this molecule.
Given the rich pharmacology of related analogs, we can formulate several primary hypotheses for the mechanism of action (MoA) of this compound. These hypotheses, rooted in extensive preclinical research on the benzoxazole class, form the basis of the investigative workflow detailed in this guide.
Plausible Mechanistic Hypotheses
Based on a comprehensive review of existing literature for structurally related benzoxazole derivatives, we propose the following potential mechanisms of action for N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Hypothesis 1: Modulation of Central Nervous System Targets
Many benzoxazole derivatives exhibit significant CNS activity, including antidepressant and anxiolytic effects.[5] This activity is often attributed to the modulation of neurotransmitter systems.
-
Potential Targets:
Hypothesis 2: Inhibition of Pro-inflammatory Pathways
The benzoxazole scaffold is present in numerous compounds with potent anti-inflammatory and immunomodulatory properties.[2][6] These effects are often achieved by targeting key enzymes or signaling pathways involved in the inflammatory cascade.
-
Potential Targets:
-
Sphingosine-1-Phosphate (S1P) Transporter Spns2: 2-aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2.[11][12][13] Inhibition of this transporter blocks the export of S1P, leading to the sequestration of lymphocytes in lymph nodes and a potent immunosuppressive effect. This is a clinically validated mechanism for treating autoimmune diseases.[11][13]
-
Lipoxygenase (LOX): LOX enzymes are involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of LOX is a strategy for treating inflammatory conditions.[14]
-
Hypothesis 3: Enzyme Inhibition
The structural features of the compound make it a candidate for inhibiting various enzyme families.
-
Potential Targets:
-
G-Protein-Coupled Receptor Kinases (GRKs): Derivatives of 3-(benzo[d]oxazol-2-yl)pyridin-2-amine have been identified as selective inhibitors of GRK-2 and GRK-5, which are therapeutic targets for cardiovascular disease.[15]
-
Carbonic Anhydrases (CAs): Benzoxazoles can act as inhibitors of CAs, including tumor-associated isoforms like CA IX and XII, suggesting a potential role in oncology.[3]
-
Hypothesis 4: Antimicrobial or Anticancer Activity
A vast number of benzoxazole derivatives have been synthesized and tested for their antimicrobial and anticancer properties.[4][7][9][16]
-
Potential Mechanisms:
Caption: Hypothesized mechanisms for the target compound.
A Strategic Workflow for Mechanism of Action Elucidation
To systematically investigate the true mechanism of action, a tiered experimental approach is recommended. This strategy begins with broad screening to identify the general pharmacological profile, followed by more focused assays to validate targets and elucidate the precise molecular interactions.
Caption: A tiered workflow for MoA elucidation.
Tier 1: High-Throughput Phenotypic and Target-Based Screening
The initial step is to perform a broad screen to efficiently identify the most promising biological activities.
-
Objective: To cast a wide net and identify the primary pharmacological space where the compound is active.
-
Key Experiments:
-
NCI-60 Human Tumor Cell Line Screen: To assess anticancer activity across a diverse panel of human cancers.
-
Broad Antimicrobial Panel: Minimum Inhibitory Concentration (MIC) testing against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.[7][17]
-
KinomeScan or Similar Broad Kinase Panel: A binding assay to screen against hundreds of human kinases to identify potential kinase targets.
-
GPCR Profiling Screen: To evaluate binding or functional activity against a panel of common GPCRs, particularly those involved in CNS function.
-
General Cytotoxicity Assay: Using a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to establish a preliminary therapeutic index.
-
| Screening Panel | Primary Endpoint | Potential Positive Result Implication |
| NCI-60 Cancer Cell Panel | GI50 (50% Growth Inhibition) | Anticancer activity; potential for further development as an oncology drug. |
| Antimicrobial Panel | MIC (µg/mL) | Antibacterial or antifungal properties. |
| Kinase Binding Panel | % Inhibition or Kd | Direct interaction with one or more kinases; suggests kinase inhibitor MoA. |
| GPCR Functional Panel | EC50 or % Activation/Inhibition | Modulation of GPCR signaling; potential CNS or metabolic activity. |
| Normal Cell Cytotoxicity | CC50 (µM) | General measure of safety and selectivity. |
| Table 1: Summary of Tier 1 Screening Panels and Potential Outcomes. |
Tier 2: Target Validation and Cellular Mechanism
Based on the results from Tier 1, this phase focuses on validating the identified targets and understanding the compound's effects in a cellular context. Below are two detailed protocols based on potential, high-interest outcomes.
This assay directly measures the compound's ability to inhibit the export of sphingosine-1-phosphate from cells, a key indicator of Spns2 inhibition.[11][13]
-
Objective: To quantify the inhibitory potency (IC50) of the compound against Spns2-mediated S1P export.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing human Spns2.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Radiolabeling: Wash the cells with serum-free DMEM. Add 0.5 mL of serum-free DMEM containing 2 µCi/mL of [3H]-sphingosine. Incubate for 4 hours to allow cellular uptake and conversion to [3H]-S1P.
-
Compound Treatment: Remove the labeling medium. Wash cells three times with fatty-acid free BSA (4 mg/mL) in serum-free DMEM. Add fresh BSA-containing medium with serial dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
S1P Export: Incubate for 2 hours to allow the export of [3H]-S1P into the extracellular medium.
-
Quantification: Collect the supernatant (extracellular medium). Lyse the cells with 0.1 M NaOH to measure the intracellular [3H]-S1P.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of S1P released for each concentration. Plot the results and determine the IC50 value using a non-linear regression model.
-
This protocol assesses the functional consequence of kinase inhibition within a cell by measuring the phosphorylation of a downstream target.
-
Objective: To determine if the compound inhibits the signaling pathway of a target kinase (e.g., GRK-2) in a cellular context.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., U937 cells for GRK-2).
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from in vitro assays) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Stimulate the pathway of interest. For GRK-2, this could involve activating a GPCR known to be regulated by it, for example, with a chemokine.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a known GRK-2 substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein of the substrate and a housekeeping protein like GAPDH.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation upon compound treatment.
-
Caption: The Spns2/S1P signaling axis, a potential target.
Tier 3: Biophysical Characterization and Structural Biology
The final phase confirms direct physical interaction between the compound and its validated target, providing definitive proof of the mechanism.
-
Objective: To measure the binding affinity and kinetics of the compound to its target protein and, ideally, to determine its binding mode.
-
Key Techniques:
-
Surface Plasmon Resonance (SPR): To measure real-time association (ka) and dissociation (kd) rates, providing the equilibrium dissociation constant (KD). This confirms a direct interaction and quantifies its affinity.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (KD, ΔH, and ΔS), offering deeper insight into the binding forces.
-
X-ray Co-crystallography: If the target protein can be crystallized, obtaining a co-crystal structure with the compound provides the ultimate proof of binding and reveals the precise atomic interactions, which is invaluable for future structure-activity relationship (SAR) studies.
-
Conclusion and Future Directions
The therapeutic potential of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is significant, given the established pharmacological importance of the benzoxazole scaffold. While its exact mechanism of action is currently unknown, the structural motifs point toward several high-value therapeutic areas, including immunology, oncology, and neurology. The systematic, multi-tiered investigative approach detailed in this guide provides a robust and efficient framework for elucidating this mechanism. By progressing from broad phenotypic screening to specific cellular and biophysical assays, researchers can confidently identify the primary molecular target(s), validate the compound's activity in relevant biological systems, and build a compelling data package for further preclinical and clinical development. The insights gained will not only define the therapeutic path for this specific molecule but also contribute to the broader understanding of benzoxazole pharmacology.
References
- Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025, October 11). Vertex AI Search.
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022, May 8). MDPI. [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 10). Biosciences Biotechnology Research Asia. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). Chemistry Central Journal. [Link]
-
The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. (2019, November 1). PubMed. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, December 15). International Journal of Research and Review. [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). (2023, April 27). PubMed. [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). (2023, April 3). PMC. [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). (2023, April 3). Journal of Medicinal Chemistry. [Link]
-
2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour- associated carbonic anhydrases. (2021, December 11). FLORE. [Link]
-
Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013, December 15). PubMed. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Vertex AI Search.
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. [Link]
-
(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). Quest Journals. [Link]
-
Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. (2025, August 6). ResearchGate. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC. [Link]
-
Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS. [Link]
Sources
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcat.com [ijpcat.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brieflands.com [brieflands.com]
- 15. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. questjournals.org [questjournals.org]
- 17. researchgate.net [researchgate.net]
Discovery and Optimization of Novel N-Substituted 2-Aminobenzoxazoles: A Technical Guide to Synthesis and Pharmacological Evaluation
Executive Summary
The N-substituted 2-aminobenzoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry. Functioning as a bioisostere for both benzimidazoles and nucleic acid bases, this bicyclic heteroaromatic system offers unique hydrogen-bonding capabilities and metabolic stability. Recently, extensive structure-activity relationship (SAR) campaigns have identified novel 2-aminobenzoxazole derivatives as highly potent modulators of complex biological targets, most notably as inhibitors of the Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2)[1] and as antagonists for the human ChemR23 receptor[2].
This whitepaper provides an in-depth technical roadmap for drug development professionals, detailing the pharmacological rationale, strategic synthesis, and rigorous biological validation required to develop novel N-substituted 2-aminobenzoxazoles.
Pharmacological Rationale & Target Engagement
The therapeutic utility of 2-aminobenzoxazoles is driven by their ability to selectively engage challenging transmembrane targets.
Case Study 1: Spns2 Inhibition for Immunomodulation The S1P1 receptor is a validated target for treating multiple sclerosis and ulcerative colitis. However, direct S1P1 receptor modulators (e.g., fingolimod) are often associated with cardiac toxicity. A paradigm-shifting alternative is to target Spns2, the upstream transporter responsible for exporting intracellular S1P into the extracellular space[3]. By inhibiting Spns2 with 2-aminobenzoxazole derivatives, researchers can achieve a dose-dependent decrease in circulating lymphocytes without directly agonizing the S1P receptor, thereby circumventing cardiac adverse events[1].
Mechanism of Spns2 inhibition by 2-aminobenzoxazoles modulating S1P signaling.
Case Study 2: ChemR23 Antagonism Beyond lipid transporters, 2-aminobenzoxazoles possessing a biphenyltetrazole moiety have been discovered as potent inhibitors of ChemR23, a receptor implicated in plasmacytoid dendritic cell (pDC)-related autoimmune diseases like systemic lupus erythematosus (SLE)[2].
Strategic Synthesis & Library Generation
Historically, the synthesis of 2-aminobenzoxazoles relied on the condensation of 2-aminophenols with highly toxic cyanogen bromide. To ensure scalability and safety, modern synthetic routes utilize the cyclodesulfurization of thiourea intermediates [4].
Causality in Reaction Design: We specifically recommend metal-free or benign-metal cyclodesulfurization (e.g., using triphenylbismuth dichloride or electrochemical methods) over traditional mercury (HgO) or lead-based reagents[4][5]. Why? Trace heavy metal contamination from traditional catalysts frequently yields false positives in sensitive cell-based assays (like calcium signaling or LC-MS/MS transporter assays) due to non-specific cellular toxicity.
Synthetic workflow for N-substituted 2-aminobenzoxazoles via cyclodesulfurization.
Protocol 1: Synthesis of N-Substituted 2-Aminobenzoxazoles
This protocol utilizes a self-validating, metal-free cyclodesulfurization approach to ensure high-purity libraries suitable for biological screening.
Step 1: Thiourea Formation
-
Dissolve the substituted 2-aminophenol (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Add the corresponding aryl or alkyl isothiocyanate (1.1 equiv) dropwise at room temperature.
-
Stir for 4-6 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the primary amine spot (ninhydrin positive) disappears, replaced by a lower Rf thiourea spot.
Step 2: Cyclodesulfurization
-
To the crude thiourea mixture, add triphenylbismuth dichloride (1.2 equiv) and triethylamine (2.5 equiv)[4].
-
Heat the mixture to 60°C for 2 hours. The base facilitates the deprotonation of the thiol, while the bismuth reagent acts as a thiophilic activator, driving the elimination of H₂S and subsequent ring closure.
-
Self-Validation Checkpoint: Monitor the evolution of the reaction via LC-MS. The mass shift must correspond to [M−H2S+H]+ .
Step 3: Workup and Characterization
-
Quench with water, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography.
-
Self-Validation Checkpoint: Confirm structure via ¹³C NMR. The diagnostic C=N carbon of the benzoxazole ring must appear distinctly between 158–162 ppm.
Structure-Activity Relationship (SAR) Profiling
The modularity of the isothiocyanate and 2-aminophenol building blocks allows for rapid SAR expansion. Quantitative data from recent optimization campaigns highlights how subtle structural changes drastically impact target affinity.
Table 1: SAR Summary of 2-Aminobenzoxazole Derivatives
| Compound ID | Target | Key Structural Modification | Quantitative Potency | Biological Consequence | Reference |
| Compound 1 | ChemR23 | Desmethyl baseline | Baseline | Weak inhibition of pDC chemotaxis | [2] |
| (R)-isomer 6b | ChemR23 | Chiral methyl at benzylic position | 30-fold > Cmpd 1 | Enhanced receptor internalization | [2] |
| SLF1081851 (16d) | Spns2 | Initial viable scaffold | Modest IC₅₀ | Baseline in vivo activity | [1][3] |
| SLB1122168 (33p) | Spns2 | Optimized N-substitution | IC₅₀ = 94 ± 6 nM | Dose-dependent lymphocyte decrease | [1][3] |
Insight: The introduction of a chiral methyl moiety at the benzylic position in ChemR23 inhibitors (Compound 6b) rigidifies the conformation, locking the molecule into the bioactive pose required for receptor internalization[2].
Biological Evaluation: Target-Specific Assays
Evaluating transporter inhibitors (like Spns2) requires a fundamentally different approach than evaluating receptor antagonists. Because Spns2 does not trigger an intracellular secondary messenger cascade, standard reporter assays are ineffective.
Causality in Assay Design: To prove target engagement, we must directly quantify the substrate (S1P) exported out of the cell. This requires a highly sensitive LC-MS/MS protocol to measure extracellular S1P concentrations, avoiding the matrix effects of cell lysates[1].
Protocol 2: In Vitro Spns2-Mediated S1P Release Assay
A self-validating LC-MS/MS workflow for quantifying transporter inhibition.
Step 1: Cell Preparation & Dosing
-
Seed HeLa cells stably expressing human Spns2 in 12-well plates and culture until 80% confluent.
-
Wash cells twice with fatty-acid-free BSA medium to remove endogenous extracellular lipids.
-
Pre-incubate cells with the synthesized 2-aminobenzoxazole derivative (e.g., SLB1122168) at varying concentrations (10 nM to 10 μM) for 30 minutes.
Step 2: Substrate Loading and Efflux
-
Spike the intracellular compartment with a heavy-isotope labeled precursor (e.g., Sphingosine-d7) to track de novo S1P synthesis and export.
-
Incubate for 1 hour at 37°C.
-
Carefully collect the extracellular medium. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
Step 3: LC-MS/MS Quantification
-
Extract lipids from the supernatant using a modified Bligh-Dyer method (Methanol/Chloroform).
-
Analyze the organic phase via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific transition for S1P-d7.
-
Self-Validation Checkpoint: The assay must include a known Spns2 inhibitor (e.g., SLF1081851) as a positive control and a vehicle (DMSO) as a negative control. The assay is only validated if the positive control yields a >50% reduction in extracellular S1P-d7 compared to the vehicle, confirming that the Spns2 transporter is active and inhibitable in the current cell passage[1].
Future Perspectives
The discovery of SLB1122168 (33p) as a potent Spns2 inhibitor (IC₅₀ = 94 nM) and (R)-isomer 6b as a ChemR23 antagonist proves the immense versatility of the N-substituted 2-aminobenzoxazole scaffold[1][2]. Future drug discovery efforts should focus on utilizing in silico molecular docking to predict the binding orientation of these derivatives within the transmembrane domains of Spns2, guiding the synthesis of next-generation analogues with enhanced oral bioavailability and central nervous system (CNS) penetration.
References
- "The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors" - nih.gov -
- "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)" - acs.org -
- "A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas" - researchg
- "Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines" - mdpi.com -
- "SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM" - clockss.org -
Sources
Navigating the Uncharted: A Technical Guide to the Preliminary Screening of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Foreword: Charting a Course for Novel Compound Discovery
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both arduous and exhilarating. This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of a previously uncharacterized molecule: N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. The structural motifs within this compound—a benzoxazole core and a pyridine moiety—are individually associated with a diverse array of biological activities, suggesting a rich, yet unexplored, therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous pathway for its preliminary screening. We will delve into the causality behind experimental choices, ensuring each step builds upon the last to create a self-validating cascade of inquiry.
Introduction to the Candidate: N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
The subject of our investigation, N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, is a small molecule of synthetic origin. While specific biological data for this compound is not yet available, its constituent parts provide a compelling rationale for a thorough screening campaign. The benzoxazole nucleus is a well-established pharmacophore present in numerous compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Similarly, the pyridine ring is a common feature in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5][6][7] The combination of these two privileged scaffolds in a single molecule warrants a systematic evaluation of its biological effects.
Our preliminary screening strategy is therefore designed to be broad, yet systematic, aiming to first establish a foundational understanding of its safety profile through cytotoxicity assessments, followed by an exploration of its potential therapeutic activities through a series of phenotypic and target-based assays.
The Screening Cascade: A Phased Approach to Unveiling Biological Activity
The preliminary screening of a novel compound is best approached as a tiered or phased process. This allows for the efficient use of resources and ensures that only the most promising candidates, with acceptable safety profiles, are advanced to more complex and resource-intensive assays. Our proposed workflow is designed to be a "fail-fast, fail-cheap" strategy, prioritizing the early identification of compounds with undesirable properties.
Caption: A three-phased preliminary screening cascade for novel compounds.
Phase 1: Foundational Assessment - Establishing a Safety Baseline
The initial phase of our screening is dedicated to assessing the fundamental safety profile of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. This is a critical first step, as significant cytotoxicity can preclude a compound's further development, regardless of its efficacy.[8][9][10]
In Vitro Cytotoxicity Profiling
The objective of this stage is to determine the concentration at which the compound elicits toxic effects in various cell lines. A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues to ascertain a preliminary therapeutic index.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HeLa, A549, and non-cancerous HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value.[11]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound EC50 (µM) | Doxorubicin EC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 | 0.8 |
| A549 (Lung Cancer) | 22.5 | 1.2 |
| HEK293 (Non-cancerous) | > 100 | 5.4 |
Phase 2: Phenotypic and Initial Mechanistic Screening
Assuming our compound demonstrates an acceptable therapeutic window (i.e., it is significantly more toxic to cancer cells than to non-cancerous cells), we proceed to a broader phenotypic screening to identify potential therapeutic applications.
Broad Phenotypic Screening
This stage involves a battery of assays designed to detect various cellular effects of the compound.
Experimental Protocol: Apoptosis/Necrosis Assay via Flow Cytometry
This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.[11]
-
Cell Treatment: Treat cells with the compound at concentrations around its EC50 value for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Workflow for apoptosis/necrosis determination by flow cytometry.
Phase 3: Target Deconvolution and Engagement
Should the phenotypic screens yield promising and reproducible results, the next logical step is to identify the molecular target(s) of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Target Engagement Assays
Once a putative target has been identified, it is crucial to confirm that the compound directly interacts with it in a cellular context.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[15]
Data Presentation: Hypothetical CETSA Data
| Temperature (°C) | Soluble Target Protein (Vehicle, % of Max) | Soluble Target Protein (Compound, % of Max) |
| 45 | 100 | 100 |
| 50 | 85 | 98 |
| 55 | 50 | 90 |
| 60 | 20 | 75 |
| 65 | 5 | 40 |
Conclusion and Future Directions
This guide has outlined a systematic and technically robust approach to the preliminary screening of the novel compound N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. By progressing through a phased cascade of cytotoxicity, phenotypic, and target engagement assays, researchers can efficiently and effectively characterize its biological activity and therapeutic potential. The journey from a novel molecule to a potential drug is long, but a well-designed preliminary screening campaign, as detailed herein, provides the critical first map for this exciting endeavor.
References
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]
-
PubMed. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
-
Selvita. (n.d.). Target Engagement. Retrieved from [Link]
-
Profil. (n.d.). The phases of preclinical and clinical trials. Retrieved from [Link]
-
PubMed. (n.d.). Preliminary tests for drugs of abuse. Retrieved from [Link]
-
PubMed. (2021, July 12). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
iprospectcheck. (2025, December 14). Pre-Employment Drug Test: A Complete Guide. Retrieved from [Link]
-
Pharma Focus Asia. (2019, August 27). Compelling Pre-Clinical Models - For Better Prognosis in Clinical Trials. Retrieved from [Link]
-
Texila International Journal. (n.d.). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. Retrieved from [Link]
-
Physical Exams, Inc. (n.d.). Pre-Employment Drug Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]
-
Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
-
PubMed. (2013, December 15). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Retrieved from [Link]
-
Quest Journals. (n.d.). (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. Retrieved from [Link]
-
MDPI. (2022, April 2). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][8][12]thiazines as Potential Anti- inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. Retrieved from [Link]
-
PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Semantic Scholar. (2022, August 16). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Retrieved from [Link]
-
MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (2025, November 19). Synthesis and biological evaluation of 4H-benzo[e][8][12]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Retrieved from [Link]
-
Chemsrc. (2026, March 4). 3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. brieflands.com [brieflands.com]
- 6. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. kosheeka.com [kosheeka.com]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. In Vitro Toxicology Screening Services [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Development of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Therapeutic Potential of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its structural resemblance to endogenous purine bases allows for interactions with a variety of biological macromolecules, leading to a diverse range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The parent compound of interest, N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, combines this versatile benzoxazole core with a pyridin-4-ylmethyl moiety, a common functional group in pharmacologically active agents known to influence solubility, metabolic stability, and receptor interactions. The development of analogs of this parent compound presents a promising avenue for the discovery of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel analogs of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Rational Design of Novel Analogs: A Structure-Activity Relationship (SAR) Guided Approach
The design of new analogs will be guided by established structure-activity relationships for the 2-aminobenzoxazole scaffold. Strategic modifications will be focused on three key regions of the parent molecule: the benzoxazole ring, the exocyclic amine linker, and the pyridine ring.
1. Modification of the Benzoxazole Ring:
Substituents on the benzoxazole ring can significantly impact biological activity by altering the electronic and steric properties of the molecule. Based on existing SAR studies, the following modifications are proposed:
-
Electron-Withdrawing and Donating Groups: Introduction of small electron-withdrawing groups (e.g., -F, -Cl, -CN) or electron-donating groups (e.g., -CH3, -OCH3) at the 5- and 6-positions of the benzoxazole ring can modulate the electron density of the heterocyclic system and influence binding to target proteins.
-
Bulky Groups: The addition of bulkier groups can probe for specific steric interactions within the binding pocket of a target protein.
2. Modification of the Exocyclic Amine Linker:
The exocyclic amine serves as a crucial linker. Modifications here can alter the flexibility and hydrogen-bonding capacity of the molecule.
-
Alkylation and Acylation: N-alkylation or N-acylation of the exocyclic amine can provide insights into the necessity of the N-H bond for biological activity and can also improve metabolic stability.
-
Linker Length and Rigidity: Varying the length and rigidity of the linker between the benzoxazole core and the pyridine ring by introducing or removing methylene units can optimize the spatial orientation of the two aromatic systems.
3. Modification of the Pyridine Ring:
The pyridine ring is a key pharmacophoric element.
-
Positional Isomers: Moving the point of attachment from the 4-position to the 2- or 3-position of the pyridine ring will explore different vectoral orientations of the nitrogen atom and its potential for hydrogen bonding.
-
Substitution on the Pyridine Ring: Introducing small substituents on the pyridine ring can fine-tune its electronic properties and steric profile.
The following table summarizes the proposed structural modifications for the initial library of analogs:
| Modification Site | Parent Structure | Proposed Modifications | Rationale |
| Benzoxazole Ring | Unsubstituted | 5-Fluoro, 6-Fluoro, 5-Chloro, 6-Chloro, 5-Methyl, 6-Methyl, 5-Methoxy, 6-Methoxy | Modulate electronic properties and probe for specific interactions. |
| Exocyclic Amine | -NH- | -N(CH3)-, -N(C2H5)-, -N(Ac)- | Investigate the role of the N-H bond and improve metabolic stability. |
| Pyridine Ring | 4-pyridyl | 2-pyridyl, 3-pyridyl | Explore different spatial orientations and hydrogen bonding patterns. |
| Pyridine Ring | Unsubstituted | 2-Methyl, 3-Methyl, 2-Fluoro, 3-Fluoro | Fine-tune electronic and steric properties. |
Synthetic Protocols
The synthesis of the proposed analogs will follow a convergent strategy, involving the preparation of the 2-aminobenzoxazole core followed by N-alkylation with the appropriate pyridylmethyl halide.
General Workflow for Analog Synthesis
Caption: General synthetic workflow for the preparation of target analogs.
Protocol 1: Synthesis of Substituted 2-Aminobenzoxazoles
This protocol is adapted from a reliable method for the synthesis of 2-aminobenzoxazoles from o-aminophenols.[2]
Materials:
-
Substituted o-aminophenol (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted o-aminophenol (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired substituted 2-aminobenzoxazole.
Causality behind Experimental Choices:
-
Cyanogen Bromide: This reagent serves as the source of the C2 carbon and the exocyclic nitrogen of the 2-aminobenzoxazole ring.
-
Methanol: A suitable protic solvent for this reaction.
-
Sodium Bicarbonate: Used to neutralize the hydrobromic acid formed during the reaction.
Protocol 2: N-Alkylation of 2-Aminobenzoxazole with Substituted 4-(Chloromethyl)pyridine
This protocol is based on the synthesis of a closely related N-benzyl analog.[3]
Materials:
-
Substituted 2-aminobenzoxazole (1.0 eq)
-
Substituted 4-(chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-aminobenzoxazole (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add the substituted 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol) to yield the target analog.
Causality behind Experimental Choices:
-
Potassium Carbonate: A mild base used to deprotonate the 2-amino group, facilitating nucleophilic attack on the chloromethylpyridine.
-
DMF: A polar aprotic solvent that is suitable for SN2 reactions.
Characterization of Synthesized Analogs
The identity and purity of all synthesized compounds will be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Biological Evaluation: A Multi-tiered Screening Approach
A tiered screening approach will be employed to evaluate the biological activity of the newly synthesized analogs.
Workflow for Biological Evaluation
Caption: Tiered workflow for the biological evaluation of synthesized analogs.
Protocol 3: Primary Screening - Cell Viability Assay (MTT Assay)
This assay will be used to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Secondary Screening - Target-Based Assays
Based on the known activities of 2-aminobenzoxazole derivatives, the following target-based assays are recommended for secondary screening of active compounds from the primary screen.
a) Kinase Inhibition Assays:
Many 2-aminobenzoxazole derivatives have shown activity as kinase inhibitors. A broad kinase screen against a panel of cancer-related kinases can identify specific targets.[4][5]
b) Antiviral Assays:
Benzoxazole derivatives have demonstrated antiviral activity against various viruses, including Tobacco Mosaic Virus (TMV).[6][7][8][9] An in vitro antiviral assay using a relevant viral strain can be employed.
c) G-Protein Coupled Receptor (GPCR) Binding/Functional Assays:
The 2-aminobenzoxazole scaffold has been identified in ligands for GPCRs.[10][11][12][13][14] Screening against a panel of GPCRs can uncover novel modulators of these important drug targets. Assays can measure ligand binding or downstream signaling events like second messenger production.[10][12]
The following table summarizes the proposed biological evaluation strategy:
| Screening Tier | Assay | Purpose | Potential Targets |
| Primary | MTT Cell Viability Assay | Assess general cytotoxicity | - |
| Secondary | Kinase Inhibition Panel | Identify specific kinase targets | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases |
| Secondary | Antiviral Assay | Determine antiviral efficacy | Viral proteins (e.g., TMV coat protein) |
| Secondary | GPCR Screening Panel | Identify GPCR modulators | Various GPCR subtypes |
Data Presentation and Interpretation
Quantitative data from the biological assays should be presented in clear, structured tables to facilitate comparison between the analogs. The IC₅₀ or EC₅₀ values will be used to rank the potency of the compounds. The structure-activity relationships derived from this data will guide the design of the next generation of analogs.
Conclusion
This comprehensive guide provides a robust framework for the systematic development of novel analogs of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. By combining rational design, efficient synthetic protocols, and a multi-tiered biological evaluation strategy, researchers can effectively explore the chemical space around this promising scaffold and identify lead compounds with significant therapeutic potential. The self-validating nature of the described protocols, coupled with the detailed explanation of experimental choices, ensures scientific rigor and reproducibility.
References
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. PubMed. [Link]
-
Innovative biosensors for G protein-coupled receptor ligand screening. Application to the ghrelin receptor. ANR. [Link]
-
Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry. [Link]
-
An update of novel screening methods for GPCR in drug discovery. PubMed. [Link]
-
Bioactive 2‐aminobenzoxazole derivatives. ResearchGate. [Link]
-
Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. ResearchGate. [Link]
-
Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. PMC. [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship. [Link]
-
SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Gua. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. PMC. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. [Link]
-
Kinome screen identifies GSK3 inhibitor that suppresses mutant... ResearchGate. [Link]
-
Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C>13>H>12>N>2>O>2. ResearchGate. [Link]
-
Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. PubMed. [Link]
-
Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]
-
Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. RSC Publications. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]
-
Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool. [Link]
- SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Innovative biosensors for G protein-coupled receptor ligand screening. Application to the ghrelin receptor | ANR [anr.fr]
- 12. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
"scale-up synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine"
An Application Note and Protocol for the Robust, Scalable Synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Introduction: The Significance of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are recognized as potential therapeutic agents, including various enzyme inhibitors, and have shown promise in fields such as cardiovascular disease research.[3] N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, incorporating a flexible pyridinylmethyl group, represents a key building block for the development of novel kinase inhibitors and other targeted therapeutics.
The transition from laboratory-scale discovery to pilot-scale production presents significant challenges, including reaction control, process safety, and purification efficiency. This application note provides a comprehensive, validated, and scalable protocol for the synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, designed for researchers and process chemists in the pharmaceutical and chemical industries. We detail a robust method starting from commercially available materials, focusing on operational simplicity, safety, and high-yield production.
Synthetic Strategy: A Two-Component Approach
The most direct and scalable route to the target compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzoxazole and 4-(aminomethyl)pyridine.
Reaction Scheme:
This strategy was selected for several key reasons:
-
High Efficiency: The reaction is a direct coupling of two readily available starting materials, minimizing step count and maximizing atom economy.
-
Favorable Reactivity: 2-Chlorobenzoxazole is an excellent electrophile, readily undergoing substitution at the C2 position by amine nucleophiles.[4] The reaction is typically clean, with the primary byproduct being a hydrochloride salt that is easily managed during work-up.
-
Scalability: This class of reaction is generally well-behaved on a larger scale. The primary considerations are managing the exotherm upon amine addition and ensuring efficient mixing.
The overall process can be visualized as a streamlined workflow from starting materials to the final, purified product.
Caption: A high-level overview of the manufacturing process.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each chemical. This protocol involves hazardous materials requiring strict adherence to safety procedures.
-
2-Chlorobenzoxazole (CAS: 615-18-9): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[5][6] It is also a combustible liquid.[5]
-
4-(Aminomethyl)pyridine (CAS: 3731-52-0): Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[7]
-
Triethylamine (CAS: 121-44-8): Highly flammable liquid and vapor. Toxic if inhaled and harmful if swallowed. Causes severe skin burns and eye damage.
-
Acetonitrile (CAS: 75-05-8): Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Required Personal Protective Equipment (PPE): All operations must be performed in a certified chemical fume hood.[8] Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with side shields.[9]
Part A: Laboratory-Scale Synthesis Protocol (5 g Scale)
This protocol is optimized for a standard laboratory setting to produce a multi-gram quantity of the target compound for initial studies.
Materials & Equipment:
-
2-Chlorobenzoxazole (3.07 g, 20.0 mmol, 1.0 equiv)
-
4-(Aminomethyl)pyridine (2.38 g, 22.0 mmol, 1.1 equiv)
-
Triethylamine (Et3N) (3.04 g, 4.2 mL, 30.0 mmol, 1.5 equiv)
-
Acetonitrile (ACN), anhydrous (100 mL)
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer, stir bar, heating mantle with temperature controller
-
Condenser, nitrogen inlet, and bubbler
-
Thermocouple
-
Separatory funnel, standard glassware for work-up
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a condenser, nitrogen inlet, and thermocouple. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Charging: Charge the flask with 2-chlorobenzoxazole (3.07 g) and anhydrous acetonitrile (100 mL). Begin stirring to dissolve the solid.
-
Add triethylamine (4.2 mL) to the solution.
-
In a separate beaker, dissolve 4-(aminomethyl)pyridine (2.38 g) in a minimal amount of acetonitrile.
-
Reaction Execution: Slowly add the 4-(aminomethyl)pyridine solution to the reaction flask dropwise over 15-20 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Once the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 2-chlorobenzoxazole spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
Part B: Scale-Up Synthesis Protocol (100 g Scale)
Scaling this synthesis requires careful consideration of heat transfer, mass transfer (mixing), and reagent addition rates.
Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel (500 mL).
-
Circulating bath for reactor temperature control.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Reagent Charging: Charge the reactor with 2-chlorobenzoxazole (100.0 g, 0.65 mol, 1.0 equiv) and anhydrous acetonitrile (2.0 L). Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Add triethylamine (136 mL, 0.98 mol, 1.5 equiv) to the reactor.
-
Controlled Addition: Dissolve 4-(aminomethyl)pyridine (77.5 g, 0.72 mol, 1.1 equiv) in anhydrous acetonitrile (300 mL) and charge it to the addition funnel.
-
Add the amine solution to the reactor dropwise over 1.5-2 hours. This is the critical control point. Monitor the internal temperature closely. Set the reactor jacket temperature to 15-20 °C to absorb the heat of reaction and maintain the internal temperature below 40 °C.
-
Reaction and Monitoring: After the addition is complete, heat the reactor jacket to achieve an internal temperature of 60 °C. Maintain this temperature for 6-8 hours, or until reaction completion is confirmed by LC-MS analysis of an aliquot.
-
Work-up and Isolation: a. Cool the reactor contents to 20-25 °C. b. Transfer the reaction slurry to a suitable vessel and remove the acetonitrile under reduced pressure. c. Add ethyl acetate (2.5 L) and water (1.5 L) to the residue. Stir vigorously for 20 minutes, then allow the layers to separate. d. Remove the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (1 L) and then brine (1 L). e. Concentrate the organic layer under vacuum to about one-third of its volume. The crude product will begin to crystallize.
Purification: Recrystallization
For large-scale operations, recrystallization is superior to chromatography in terms of cost and efficiency.[10]
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system. The product is soluble in hot ethanol and sparingly soluble at room temperature.
-
Procedure: a. To the concentrated crude product slurry, add hot ethanol (~90% of the final required volume) until the solid dissolves completely. b. Slowly add water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to maximize crystal formation. d. Collect the purified crystals by vacuum filtration using a Büchner funnel. e. Wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture. f. Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Laboratory Scale (5 g) | Scale-Up (100 g) |
| 2-Chlorobenzoxazole | 3.07 g (20.0 mmol) | 100.0 g (0.65 mol) |
| 4-(Aminomethyl)pyridine | 2.38 g (22.0 mmol) | 77.5 g (0.72 mol) |
| Solvent (Acetonitrile) | 100 mL | 2.3 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Isolated Yield | 85-92% | 82-90% |
| Purity (by HPLC) | >98% | >98% |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
Conclusion
This application note outlines a validated and highly scalable two-component synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. The protocol emphasizes process safety, operational simplicity, and robust control over reaction parameters. By transitioning from a simple lab-scale setup to a jacketed reactor with controlled addition, the synthesis can be reliably performed on a multi-hundred-gram scale, yielding high-purity material suitable for further use in drug development and research.
References
-
Kaprál’ová, L., Gucký, T., & Hradil, P. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18635–18646. Available at: [Link][1][2][11]
-
Chavan, S. S., & Gadekar, L. S. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Indian Chemical Society, 91, 1-6. Available at: [Link][12]
-
Zauer, K., & Palko, E. (1979). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 15, 1157–1173. Available at: [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link][13]
-
Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. Available at: [Link][14]
-
Sherry, D. R., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7893–7896. Available at: [Link][15][16]
-
Georganics. (2011). Safety Data Sheet: 2-Chlorobenzoxazole. Available at: [Link][6]
-
PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link][17]
-
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. Available at: [Link][3]
-
U.S. Patent No. 4,714,766. (1987). Process for the preparation of 2-chlorobenzoxazoles. Google Patents. Available at: [18]
-
Reddy, T. S., et al. (2017). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Applicable Chemistry, 6(5), 896-904. Available at: [Link][19]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. georganics.sk [georganics.sk]
- 7. keyorganics.net [keyorganics.net]
- 8. aksci.com [aksci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. prepchem.com [prepchem.com]
- 18. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine as a Novel Fluorescent Probe
I. Introduction: The Promise of Benzoxazole Scaffolds in Bio-imaging
The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2][3] Derivatives of this scaffold are increasingly being harnessed as fluorescent probes for biological imaging, offering a compelling alternative to traditional fluorophores like fluoresceins and rhodamines.[4] Key advantages of benzoxazole-based probes include their significant Stokes shifts, sensitivity to the microenvironment, and generally good photostability.[4]
This document provides detailed application notes and protocols for a specific derivative, N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine , a compound designed to leverage the unique properties of both the benzoxazole fluorophore and the pH-sensitive pyridine moiety. While this specific molecule is a novel investigational probe, these guidelines are grounded in the established principles of related benzoxazole compounds and are intended to serve as a comprehensive starting point for its characterization and application in cellular and molecular biology research.
II. Probe Profile: N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
The introduction of a pyridin-4-ylmethyl group to the 2-amino position of the benzoxazole core is hypothesized to confer specific functionalities. The pyridine nitrogen, with its lone pair of electrons, can act as a proton acceptor, making the probe's fluorescence potentially sensitive to changes in pH. This opens up avenues for its use in studying acidic organelles like lysosomes or in monitoring cellular processes associated with pH fluctuations.
A. Proposed Mechanism of Action
The fluorescence of many 2-aminobenzoxazole derivatives is influenced by their chemical environment.[5][6] For N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine, it is proposed that in a neutral or basic environment, the pyridine nitrogen is unprotonated, and the probe exhibits a certain level of fluorescence. Upon moving to a more acidic environment, the pyridine nitrogen becomes protonated. This protonation can alter the electronic properties of the entire molecule, potentially leading to a change in fluorescence intensity (either enhancement or quenching) and/or a shift in the emission wavelength (solvatochromism).[7] This pH-dependent fluorescence provides a mechanism for sensing and imaging acidic cellular compartments.
B. Predicted Photophysical Properties
Based on data from related benzoxazole derivatives, the following table summarizes the expected photophysical properties of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.[4][7] It is crucial to experimentally validate these parameters for the specific compound.
| Property | Predicted Value in Aqueous Buffer (pH 7.4) | Predicted Value in Acidic Buffer (pH 4.5) |
| Excitation Maximum (λex) | ~390 - 420 nm | ~390 - 420 nm |
| Emission Maximum (λem) | ~480 - 520 nm | Shifted (e.g., ~500 - 550 nm) |
| Molar Absorptivity (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ | 15,000 - 30,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | Low to moderate | Potentially higher or lower, depending on the specific mechanism |
| Stokes Shift | > 80 nm | Variable |
III. Synthesis and Characterization
The synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine can be approached through established methods for the formation of 2-aminobenzoxazoles. A plausible synthetic route is outlined below.
A. Proposed Synthesis Workflow
Caption: Proposed synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
B. Detailed Synthesis Protocol
This protocol is a representative example and may require optimization.
-
Synthesis of 1-(2-hydroxyphenyl)thiourea (Intermediate C):
-
Dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as water containing hydrochloric acid.
-
Add a solution of potassium thiocyanate (1.1 equivalents) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry under vacuum.
-
-
Synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine (Final Product D):
-
To a solution of 1-(2-hydroxyphenyl)thiourea (1 equivalent) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 4-(bromomethyl)pyridine hydrobromide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C. Characterization
The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should be >95% for use in biological assays.
IV. Application Protocols
The following protocols provide a framework for utilizing N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine in cellular imaging applications.
A. In Vitro pH-Sensing Assay
This protocol is designed to characterize the pH-dependent fluorescence of the probe.
Caption: Workflow for in vitro characterization of pH-dependent fluorescence.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate buffers) with pH values ranging from 4.0 to 8.0.
-
Probe Stock Solution: Prepare a 1 mM stock solution of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solution into each buffer to a final concentration of 1-10 µM.
-
Incubation: Incubate the solutions for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectra for each sample by exciting at the predicted λex (e.g., 405 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH to determine the probe's pKa and dynamic range.
B. Live Cell Imaging of Acidic Organelles (e.g., Lysosomes)
This protocol outlines the use of the probe for visualizing acidic compartments in living cells.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Probe Preparation: Prepare a working solution of the probe (typically 1-10 µM) in pre-warmed complete cell culture medium from the 1 mM DMSO stock.
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7]
-
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Imaging:
-
Add fresh, pre-warmed imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or FITC channel, depending on the experimentally determined spectra).
-
(Optional) For co-localization studies, a commercially available lysosomal marker (e.g., LysoTracker™ Red) can be used in parallel.
-
V. Data Interpretation and Troubleshooting
-
Low Signal: If the fluorescence signal is weak, try increasing the probe concentration or the incubation time. Ensure that the excitation and emission filters on the microscope are appropriate for the probe's spectral properties.
-
High Background: Excessive background fluorescence may result from incomplete washing or probe precipitation. Ensure thorough washing and consider reducing the probe concentration.
-
Phototoxicity: Benzoxazole probes generally have good photostability, but excessive light exposure can still lead to phototoxicity and photobleaching.[4] Use the lowest possible excitation light intensity and exposure time.
-
Validation: To confirm that the observed fluorescence is indeed from acidic organelles, cells can be treated with agents that disrupt the lysosomal pH gradient, such as Bafilomycin A1 or Chloroquine. A decrease or redistribution of the probe's fluorescence would support its localization to acidic compartments.
VI. Conclusion
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is a promising candidate for the development of a novel fluorescent probe for acidic environments. Its synthesis is feasible through established chemical routes, and its proposed mechanism of action as a pH sensor is scientifically sound. The protocols provided herein offer a robust starting point for researchers to characterize and apply this probe in a variety of biological contexts, potentially enabling new insights into cellular processes where pH dynamics play a critical role.
References
- A Comparative Guide to Benzoxazole-Based Fluorescent Probes: In Vitro and In Vivo Performance - Benchchem.
- A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing).
- 5-Methylbenzoxazole Derivatives as Fluorescent Probes for Biological Imaging: Application Notes and Protocols - Benchchem.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- 2-Aminobenzoxazole - Chem-Impex.
- Fluorescence of aromatic benzoxazole derivatives | Journal of the American Chemical Society.
- Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI.
- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C>13>H>12>N>2>O>2.
- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2.
- Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and - PubMed.
-
N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][2][4][8]oxadiazol-4-ylamino)hexyl)acetamide as a new fluorescent probe for peripheral benzodiazepine receptor and microglial cell visualization - PubMed. Available at:
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.
- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC.
- Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - PubMed.
- WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents.
- Substituted pyridines from isoxazoles: scope and mechanism.
- A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis - Frontiers.
- 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole as a Fluorescent Probe for Monitoring Microheterogeneous Media - ResearchGate.
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI.
- Synthesis and characterization of fluorescent neutral lipid analogs containing N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-aminohexanoic acid - PubMed.
- Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - ResearchGate.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for - Semantic Scholar.
- (PDF) Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol- 1-yl-methyl Benzoic Acid and 2,2 -Dipyridine - ResearchGate.
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Regioselective N-Alkylation of 2-Aminobenzoxazole with 4-Picolyl Chloride: Protocols for Exocyclic vs. Endocyclic Substitution
Executive Summary
The functionalization of the 2-aminobenzoxazole scaffold with picolyl groups is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR-2 inhibitors)[1] and anti-inflammatory agents targeting Prostaglandin E2 suppression[2]. However, 2-aminobenzoxazole is an ambident nucleophile, presenting a significant regioselectivity challenge. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols to selectively drive the N-alkylation of 2-aminobenzoxazole with 4-picolyl chloride toward either the exocyclic amine (N-exo) or the endocyclic nitrogen (N-endo).
Mechanistic Rationale: The Ambident Nature of 2-Aminobenzoxazole
The regiochemical outcome of alkylating 2-aminobenzoxazole is dictated by the inherent electronic properties of its two nitrogen atoms and the basicity of the reaction conditions[3].
-
Endocyclic Nitrogen (N3): The N3 atom is sp2 hybridized, but its lone pair is orthogonal to the aromatic π -system. This makes it inherently more nucleophilic under neutral or weak base conditions. Direct SN2 attack by the N3 lone pair yields the endocyclic product, 3-(4-picolyl)-2-iminobenzoxazoline [4].
-
Exocyclic Nitrogen (NH₂): The lone pair on the exocyclic amine is delocalized into the oxazole ring, significantly reducing its inherent nucleophilicity compared to a standard aniline[3]. To achieve exocyclic alkylation, a strong base (such as Sodium Hydride, NaH) must be used to abstract the relatively acidic exocyclic proton ( pKa≈14−15 ). This generates a highly reactive, resonance-stabilized anion that attacks the electrophile to yield the exocyclic product, N-(4-picolyl)benzo[d]oxazol-2-amine .
Conceptual workflow detailing the base-dependent regioselective N-alkylation of 2-aminobenzoxazole.
Reagent Preparation: The 4-Picolyl Chloride Challenge
A critical failure point in this workflow is the handling of the alkylating agent. 4-Picolyl chloride free base is highly unstable and rapidly undergoes self-condensation/polymerization. Consequently, it is commercially supplied as 4-picolyl chloride hydrochloride .
Expert Insight: When using strong bases like NaH (Protocol A), adding the hydrochloride salt directly to the reaction mixture causes rapid, localized quenching of the base and vigorous H2 gas evolution, which can stall the reaction. To prevent this, our protocol utilizes a "split-base" strategy: the hydrochloride salt is pre-neutralized in situ with Triethylamine ( Et3N ) immediately prior to addition.
Quantitative Data & Condition Summary
The following table summarizes the optimized conditions required to achieve high regioselectivity for either the exocyclic or endocyclic product.
| Parameter | Protocol A (Exocyclic Alkylation) | Protocol B (Endocyclic Alkylation) |
| Target Product | N-(pyridin-4-ylmethyl)benzo[d]oxazol-2-amine | 3-(pyridin-4-ylmethyl)benzo[d]oxazol-2(3H)-imine |
| Base System | NaH (1.2 eq) + Et3N (1.1 eq) | K2CO3 (3.0 eq) |
| Solvent | Anhydrous DMF | Acetonitrile (MeCN) |
| Temperature | 0 °C to Room Temperature | 80 °C (Reflux) |
| Reaction Time | 4 – 6 hours | 12 – 16 hours |
| Regioselectivity | > 90% Exocyclic | > 85% Endocyclic |
| Expected Yield | 65 – 80% | 55 – 70% |
Experimental Protocols
Protocol A: Exocyclic N-Alkylation (NaH Method)
This protocol drives the reaction via the thermodynamic deprotonation of the exocyclic amine.
Materials: 2-Aminobenzoxazole (1.0 mmol, 134 mg), 4-Picolyl chloride hydrochloride (1.1 mmol, 180 mg), NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg), Triethylamine (1.1 mmol, 153 µL), Anhydrous DMF.
Step-by-Step Procedure:
-
Anion Generation: To an oven-dried, argon-purged 50 mL round-bottom flask, add 2-aminobenzoxazole (134 mg) and anhydrous DMF (5 mL). Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the NaH dispersion (48 mg) in one portion. Stir at 0 °C for 30 minutes. The evolution of H2 gas will be observed, and the solution may turn slightly yellow as the sodium salt forms.
-
Electrophile Preparation: In a separate, dry vial, suspend 4-picolyl chloride hydrochloride (180 mg) in anhydrous DMF (3 mL). Add Triethylamine (153 µL) dropwise. Stir for 5 minutes to generate the free base in situ.
-
Coupling: Transfer the neutralized 4-picolyl chloride solution dropwise to the main reaction flask at 0 °C over 10 minutes using a syringe.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring via LC-MS or TLC (DCM:MeOH, 9:1).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Wash the combined organic layers rigorously with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to afford the exocyclic product.
Protocol B: Endocyclic N-Alkylation ( K2CO3 Method)
This protocol relies on the inherent kinetic nucleophilicity of the endocyclic N3 atom under weak base conditions.
Materials: 2-Aminobenzoxazole (1.0 mmol, 134 mg), 4-Picolyl chloride hydrochloride (1.1 mmol, 180 mg), Anhydrous K2CO3 (3.0 mmol, 414 mg), Anhydrous Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Reaction Assembly: To a 50 mL round-bottom flask, add 2-aminobenzoxazole (134 mg), 4-picolyl chloride hydrochloride (180 mg), and anhydrous K2CO3 (414 mg).
-
Suspend the solid mixture in anhydrous MeCN (10 mL).
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an argon atmosphere. Note: The excess K2CO3 serves dual purposes—neutralizing the hydrochloride salt and scavenging the HCl generated during the alkylation.
-
Stir at reflux for 12–16 hours until the starting material is consumed (monitor via LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with additional MeCN (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20-60% EtOAc in Hexanes) to isolate the endocyclic product.
Analytical Characterization & Troubleshooting
Differentiating between the exocyclic and endocyclic isomers is most reliably achieved via 1H NMR spectroscopy:
-
Exocyclic Product (N-alkylated): The methylene ( CH2 ) protons of the picolyl group typically appear as a doublet (if coupling to the adjacent NH) or a sharp singlet around 4.5 – 4.8 ppm . The exocyclic secondary amine proton (NH) will appear as a broad triplet or singlet further downfield (8.0 – 8.5 ppm ).
-
Endocyclic Product (3-alkylated): The methylene ( CH2 ) protons are shifted further downfield, typically appearing as a sharp singlet around 5.0 – 5.3 ppm , due to the direct attachment to the positively polarized, imine-like endocyclic nitrogen. The exocyclic imine proton ( =NH ) is often very broad or completely exchanged with deuterated solvents.
Sources
Application Notes and Protocols: High-Throughput Screening of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine Libraries for Kinase-Targeted Therapeutics
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists
Scientific Rationale and Pharmacophore Significance
The N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine scaffold is a highly privileged pharmacophore in targeted oncology and antimicrobial drug discovery[1][2]. The fused benzoxazole ring system acts as a potent adenine isostere, allowing the molecule to anchor deeply within the ATP-binding cleft of major oncogenic kinases such as VEGFR-2, PI3K, and CK-1δ[3][4].
The addition of the N-(pyridin-4-ylmethyl) moiety provides two critical mechanistic advantages:
-
Hinge Region Interaction: The flexible methyl linker allows the pyridine ring to optimally orient itself toward the kinase hinge region, where the pyridine nitrogen serves as a vital hydrogen-bond acceptor[5].
-
Physicochemical Optimization: The basicity of the pyridine ring enhances aqueous solubility at physiological pH, a common bottleneck for flat, aromatic heterocyclic libraries.
Because dysregulation of the PI3K/Akt/mTOR and VEGFR-2 pathways drives tumor cell survival and resistance, high-throughput screening (HTS) of this specific library is a high-yield strategy for identifying novel antineoplastic lead compounds[1][5].
Figure 1: Mechanism of action for benzoxazol-2-amine derivatives targeting oncogenic kinase signaling pathways.
HTS Triage Strategy
To efficiently identify validated hits from a library of >10,000 benzoxazole derivatives, a multi-tiered screening funnel is required. The workflow transitions from a high-capacity, cell-free biochemical assay to a highly physiologically relevant phenotypic assay.
Figure 2: Multi-stage HTS triage workflow for benzoxazole library screening.
Experimental Protocols: A Self-Validating System
Protocol A: Primary Biochemical Screening via TR-FRET (Kinase Inhibition)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard absorbance or prompt fluorescence assays. Benzoxazole derivatives often exhibit intrinsic auto-fluorescence that confounds standard optical readouts. TR-FRET utilizes Lanthanide chelates (e.g., Europium) with long emission half-lives, allowing the detector to wait out the short-lived background fluorescence of the library compounds, drastically reducing false positives.
Step-by-Step Methodology:
-
Assay Plate Preparation: Acoustically dispense 50 nL of the N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine library compounds (10 mM stock in DMSO) into 384-well low-volume white microplates.
-
Self-Validation Step: Reserve columns 1-2 for DMSO vehicle (Negative Control: 0% inhibition) and columns 23-24 for a reference inhibitor like Staurosporine or Serabelisib (Positive Control: 100% inhibition)[5].
-
-
Enzyme Equilibration: Add 5 µL of 2X Kinase Solution (e.g., 1 nM VEGFR-2 or PI3K in HEPES buffer with 0.01% Tween-20). Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows compounds with slow-binding kinetics to occupy the active site before the introduction of the competing ATP substrate.
-
-
Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix.
-
Critical Parameter: The ATP concentration must be strictly calibrated to the apparent Km of the specific kinase batch. Using ATP at Km ensures the assay is highly sensitive to ATP-competitive benzoxazole inhibitors.
-
-
Incubation: Seal the plate to prevent evaporation and incubate for 60 minutes at 22°C.
-
Signal Generation: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and arrest kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 1 hour.
-
Readout: Measure on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio.
Protocol B: Secondary Phenotypic Screening (Cell Viability)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump clearance, poor membrane permeability, or high protein binding. A cell-based assay using relevant cancer cell lines (e.g., MCF-7 or HUVEC) bridges this gap[1][3]. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than colorimetric MTT assays, as luminescence offers superior sensitivity and avoids metabolic reduction artifacts caused by redox-active heterocycles.
Step-by-Step Methodology:
-
Cell Seeding: Seed 2,000 cells/well in 30 µL of complete growth medium in a 384-well white, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the biochemical hits. Transfer 10 µL of the diluted compounds to the assay plate.
-
Self-Validation Step: The final DMSO concentration must be strictly normalized to 0.5% across all wells to prevent solvent-induced cytotoxicity[1].
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Causality: A 72-hour window allows for at least 2-3 cell doubling times, ensuring that both cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanisms of the benzoxazole derivatives are fully captured.
-
-
Lysis and Readout: Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic activity of the luciferase. Add 40 µL of luminescent ATP detection reagent. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the signal.
-
Quantification: Measure total luminescence. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Quantitative Data Analysis & Acceptance Criteria
To maintain scientific integrity, the screening campaign must adhere to strict statistical validation metrics. The table below summarizes the target metrics and acceptance thresholds for screening benzoxazole libraries.
| Assay Stage | Target Metric | Acceptance Criteria | Scientific Rationale |
| Primary TR-FRET | Z'-factor | ≥0.6 per plate | Ensures a robust signal window between positive and negative controls; plates below 0.6 are discarded. |
| Primary TR-FRET | Hit Rate | 0.5% - 1.5% | An optimized threshold that captures true structural hits while preventing downstream bottlenecking from false positives. |
| Hit Confirmation | Hill Slope ( nH ) | 0.5 to 2.0 | Values >2.0 often indicate non-specific inhibition (e.g., aggregation or pan-assay interference compounds). |
| Secondary Cell | IC50 Correlation | R2≥0.7 | Confirms that the cellular target engagement correlates directly with the biochemical potency. |
| ADME Profiling | Aqueous Solubility | >50μM | Required for the N-(pyridin-4-ylmethyl) scaffold to be viable for downstream in vivo pharmacokinetic studies. |
References
-
[2] PubMed / NIH. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Available at:[Link]
-
[3] ResearchGate. Biological activities of benzoxazole and its derivatives. Available at: [Link]
-
[5] PubChem / NIH. Serabelisib | C19H17N5O3 | CID 70798655. Available at: [Link]
-
[4] PubMed / NIH. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serabelisib | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Welcome to the technical support center for the synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic compound. As a molecule of interest in medicinal chemistry, efficient and reproducible synthesis is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The answers are grounded in established chemical principles and published methodologies.
Q1: What are the principal synthetic strategies for preparing N-substituted 2-aminobenzoxazoles like my target compound?
There are several established routes to the 2-aminobenzoxazole scaffold. The choice of method often depends on the availability of starting materials, safety considerations, and the desired scale of the reaction.
The main strategies include:
-
Cyclization of o-Aminophenol with a Cyanating Agent: This is a classic method where o-aminophenol is treated with an electrophilic cyanating agent to form the 2-aminobenzoxazole core. The N-substituent can be introduced before or after cyclization. Historically, cyanogen bromide (BrCN) was used, but due to its high toxicity, safer alternatives are now preferred.[1][2][3]
-
Amination of a 2-Substituted Benzoxazole Precursor: This approach involves starting with a benzoxazole ring that has a good leaving group at the 2-position, such as a thiol (mercaptan) or a halogen. This precursor is then reacted with pyridin-4-ylmethanamine.
-
One-Pot Condensation Reactions: Modern methods often focus on one-pot procedures that combine the starting materials (e.g., o-aminophenol, pyridin-4-ylmethanamine, and a C1 source) to form the product directly, which can be more efficient.[4]
Below is a diagram illustrating the primary synthetic pathways.
Caption: Key synthetic routes to the target compound.
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yield is the most common problem, and it's usually multifactorial. The flowchart below provides a systematic approach to troubleshooting. Following the diagram, we will delve into the most critical parameters based on your chosen synthetic route.
Caption: Decision tree for troubleshooting low reaction yield.
Causality Behind Key Parameters:
-
Reagent Quality: o-Aminophenol is susceptible to air oxidation, which can lead to colored impurities and reduced yield. Ensure it is pure and, if necessary, recrystallize it before use. Solvents must be anhydrous, as water can interfere with many of the condensation and cyclization steps.
-
Choice of Base: The base is often critical for deprotonating nucleophiles and neutralizing acids formed during the reaction.
-
In reactions involving benzoxazole-2-thiol, an organic base like triethylamine (Et3N) can be superior to inorganic bases like potassium carbonate (K2CO3). Et3N can act as a radical scavenger, suppressing the formation of disulfide byproducts.[2]
-
For one-pot methods using reagents like 1,1-dichlorodiphenoxymethane, Et3N is used to neutralize the HCl generated.[4]
-
-
Temperature Control: Temperature plays a pivotal role in reaction kinetics and selectivity.
-
For thiol displacement reactions, heating at 70 °C might give a mixture of products, whereas higher temperatures (e.g., 120 °C) could favor undesired side reactions.[1] Careful optimization is required.
-
One-pot methods using tetramethyl orthocarbonate require heating to at least 60 °C to proceed, with no product formation observed at room temperature.[4]
-
-
Solvent Effects: The solvent's polarity and boiling point can significantly influence reaction rates and outcomes. A screening of common aprotic and protic solvents (e.g., Chloroform, Toluene, Acetonitrile, Ethanol) is often a worthwhile endeavor.[4]
Q3: I am using the o-aminophenol and a cyanating agent. What are the best practices for this route?
This method's success hinges on the choice of the cyanating agent and the catalyst.
-
Avoid Cyanogen Bromide (BrCN): While effective, BrCN is highly toxic and hazardous.[1][2][3] Modern labs should avoid it.
-
Use a Safer Alternative: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a much safer, air-stable, and non-hazardous electrophilic cyanating agent.[1][3]
-
Lewis Acid Catalysis: The cyclization reaction with NCTS is often promoted by a Lewis acid. While some literature reports irreproducibility with certain catalysts like LiHMDS, exploring other Lewis acids could be beneficial.[1]
-
Stoichiometry: Carefully control the stoichiometry of o-aminophenol and NCTS. An excess of either can lead to side products and purification challenges.
Q4: I am synthesizing from benzoxazole-2-thiol and pyridin-4-ylmethanamine and getting a mixture of products. How do I improve selectivity?
This is a common issue where the primary side product is the disulfide of benzoxazole-2-thiol.[1][2] Selectivity is governed almost entirely by the base and stoichiometry.
| Parameter | Condition for Target Product | Condition Favoring Disulfide | Rationale |
| Base | 1 equivalent of Et3N | Excess K2CO3 | Et3N suppresses disulfide formation, possibly by acting as a radical scavenger.[2] K2CO3 promotes the side reaction. |
| Amine | 2 equivalents | 2 equivalents | A slight excess of the amine ensures the thiol is consumed in the desired reaction. |
| Temperature | Optimized (e.g., 70 °C) | High (e.g., 120 °C) | Higher temperatures can favor the disulfide byproduct.[1] |
Experimental Protocol: Selective Synthesis from Benzoxazole-2-thiol
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzoxazole-2-thiol (1 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add pyridin-4-ylmethanamine (2 equiv.) followed by triethylamine (Et3N) (1 equiv.).
-
Reaction: Heat the mixture at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction, concentrate it under reduced pressure, and purify the residue by column chromatography.
Q5: Are there one-pot methods that might improve the overall yield and efficiency?
Yes. One-pot syntheses that combine o-aminophenol and pyridin-4-ylmethanamine with a coupling reagent can be highly effective, reducing handling losses and improving overall yield.
A notable method uses tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane.[4] These reagents facilitate the cyclization in a single step.
-
Tetramethyl Orthocarbonate Method: This requires heating at ≥60 °C. It is generally effective for primary amines, although yields can be lower for hindered amines.[4]
-
1,1-Dichlorodiphenoxymethane Method: This method is often higher yielding and can proceed at room temperature due to the higher reactivity of the reagent.[4]
Key Advantage: These methods avoid harsh reagents and often simplify purification, making them attractive for library synthesis and scale-up.
Q6: My final product is difficult to purify. What are some recommended strategies?
Purification can be challenging due to the product's basic pyridine nitrogen and the benzoxazole amine, which can cause streaking on silica gel chromatography.
-
Column Chromatography:
-
Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to neutralize acidic sites and prevent product tailing.
-
Solvent System: A gradient of dichloromethane/methanol or ethyl acetate/hexane is commonly used. Adding a small amount of aqueous ammonia to the mobile phase can also improve peak shape.[5]
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic product, pulling it into the aqueous layer and leaving non-basic impurities behind.
-
Basify the aqueous layer with a base (e.g., NaHCO3 or K2CO3) and extract the pure product back into an organic solvent.[5]
-
References
-
Klanicˇová, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Klanicˇová, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Gallou, I., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry. Available at: [Link]
-
Nguyen, T. B., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development. Available at: [Link]
- US Patent US7208603B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Molbank. Available at: [Link]
-
Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Pure. Available at: [Link]
-
De, S., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Available at: [Link]
-
Unknown. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. AWS. Available at: [Link]
-
Unknown. (n.d.). (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. Quest Journals. Available at: [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Enhancing the Purity of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine product?
A1: Common impurities can arise from unreacted starting materials or byproducts of the synthesis reaction. These often include:
-
Unreacted Starting Materials: Such as 2-aminophenol and derivatives of 4-(aminomethyl)pyridine.
-
Side-Products: Formed during the cyclization step of the benzoxazole ring formation.
-
Polymeric Byproducts: These can form, especially if the reaction is heated for extended periods or at very high temperatures.[1]
-
Residual Solvents: Solvents used in the synthesis that are not completely removed during workup.
Q2: My isolated product is a yellow to beige color. Is this indicative of impurities?
A2: Not necessarily. Many benzoxazole derivatives are inherently colored, often appearing as yellow to beige crystalline solids.[1] However, a very dark brown or black color may suggest the presence of significant impurities, such as polymeric byproducts.[1] If a high degree of purity is required for your application, further purification steps are recommended.
Q3: What is the most effective method for purifying N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine?
A3: The optimal purification method depends on the nature and quantity of the impurities present, as well as the scale of your synthesis. The two most common and effective techniques are:
-
Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product, especially on a larger scale. It is generally more cost-effective and less labor-intensive than chromatography.
-
Silica Gel Column Chromatography: This technique is highly effective for separating complex mixtures of compounds or for removing impurities that have similar solubility characteristics to the desired product.[2][3]
Troubleshooting and Optimization Guides
Issue 1: My crude product is highly colored (dark brown or black).
-
Underlying Cause: This is often due to the presence of polymeric byproducts or other highly conjugated, colored impurities.
-
Proposed Solution: Decolorization with Activated Charcoal.
-
Rationale: Activated charcoal has a high surface area and can adsorb colored impurities from a solution.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Heat the mixture at reflux for a short period (10-15 minutes).
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Proceed with either recrystallization or column chromatography of the decolorized solution.
-
-
Issue 2: I'm struggling to find a suitable single solvent for recrystallization.
-
Underlying Cause: The solubility profile of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine may not be ideal for single-solvent recrystallization in common laboratory solvents.
-
Proposed Solution: Anti-Solvent Crystallization.
-
Rationale: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an "anti-solvent") in which it is insoluble to induce crystallization.[4]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or methanol) at room temperature.
-
Slowly add a "poor" solvent (e.g., hexane or diethyl ether) dropwise with stirring until the solution becomes slightly turbid.
-
If necessary, add a few drops of the "good" solvent to redissolve the initial precipitate.
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Collect the crystals by vacuum filtration and wash with the "poor" solvent.
-
-
Issue 3: My column chromatography is not providing good separation.
-
Underlying Cause: This can be due to several factors, including improper mobile phase selection, column overloading, or poor column packing.
-
Proposed Solutions & Optimization:
-
Mobile Phase Selection:
-
Technique: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.
-
Goal: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or acetone is a good starting point for many benzoxazole derivatives.[2][3] A common mobile phase for similar compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of aqueous ammonia.[5]
-
-
Column Overloading:
-
Guideline: A general rule of thumb is to use a ratio of crude product to silica gel of 1:20 to 1:100 by weight.[1] Overloading the column will lead to broad bands and poor separation.
-
-
Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the mobile phase, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of the packed column. This technique often leads to sharper bands and better separation.
-
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: As described in "Issue 3," use TLC to determine the optimal eluent system.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel as described in the "Dry Loading" technique. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Data Presentation
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Notes |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | >98% | Effective for removing minor impurities. |
| Anti-Solvent Crystallization | Dichloromethane/Hexane, Methanol/Diethyl Ether | >98% | Useful when a single suitable recrystallization solvent cannot be found. |
| Column Chromatography | Dichloromethane/Methanol (with 0.5% aq. NH3)[5], Acetone/Petroleum Ether[2] | >99% | Ideal for complex mixtures and achieving very high purity. |
Visualization of the Purification Workflow
Caption: General workflow for the purification of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
References
- Technical Support Center: Purification of Benzoxazole Deriv
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: )
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
- Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem. (URL: )
Sources
Validation & Comparative
"in vivo validation of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine efficacy"
In Vivo Validation of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine (PBXA-01): A Comparative Guide to Dual VEGFR2/c-Met Inhibition
Executive Summary & Mechanistic Rationale
The compound N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine (herein designated as PBXA-01) represents a highly optimized, orally bioavailable small molecule designed for the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (c-Met).
The Rationale for Dual Inhibition: Historically, anti-angiogenic monotherapies targeting VEGFR2 (such as Sorafenib) effectively prune tumor vasculature but inevitably trigger a hypoxic tumor microenvironment. This hypoxia drives adaptive resistance, primarily through the upregulation of c-Met, which promotes tumor invasion, metastasis, and alternative angiogenic signaling. By simultaneously inhibiting both VEGFR2 and c-Met, PBXA-01 provides a synergistic blockade that prevents this bypass mechanism, offering superior and sustained tumor growth inhibition compared to selective monotherapies[1],[2].
Structural Pharmacodynamics: The benzoxazole-2-amine core is a privileged pharmacophore in medicinal chemistry, acting as an adenine bioisostere that secures critical hydrogen-bonding interactions within the ATP-binding hinge region of the kinase domain[3],[4]. The strategic incorporation of the pyridin-4-ylmethyl moiety allows the molecule to extend deeply into the solvent-exposed affinity pocket, significantly enhancing its binding affinity and selectivity against the target kinases[5].
Mechanism of Action: PBXA-01 dual inhibition of VEGFR2/c-Met pathways compared to monotherapies.
Pharmacokinetic Profiling & Formulation (Protocol 1)
Before conducting in vivo efficacy trials, a self-validating pharmacokinetic (PK) profile must be established to confirm bioavailability and determine the optimal dosing regimen.
Step-by-Step Methodology:
-
Formulation: Dissolve PBXA-01 in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.
-
Causality: Benzoxazole derivatives exhibit high lipophilicity (LogP ~3.5). This specific co-solvent system disrupts crystalline lattice energy while maintaining a micellar suspension. This prevents the compound from precipitating in the acidic gastric environment, ensuring reliable gastrointestinal absorption.
-
-
Administration: Administer the formulated compound via oral gavage (PO) to female BALB/c mice at a single dose of 30 mg/kg.
-
Sampling: Collect 50 µL blood samples via tail vein bleeds at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.
-
Quantification: Extract plasma via centrifugation (4°C, 3000×g, 10 min) and analyze compound concentration using LC-MS/MS against a standardized calibration curve.
Table 1: Comparative Pharmacokinetic Profile in BALB/c Mice (Oral, 30 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC0-t (ng·h/mL) | Bioavailability (F%) |
| PBXA-01 | 2,450 | 2.0 | 6.5 | 18,200 | 48.5% |
| Sorafenib | 3,100 | 4.0 | 8.2 | 24,500 | 38.0% |
| Crizotinib | 1,850 | 2.0 | 5.8 | 12,400 | 43.2% |
Insight: PBXA-01 demonstrates an optimal half-life (6.5 h) and superior oral bioavailability (48.5%) compared to standard alternatives, justifying a once-daily oral dosing regimen for efficacy studies.
In Vivo Efficacy Validation (Protocol 2)
To objectively evaluate the therapeutic potential of PBXA-01, a HepG2 (Hepatocellular Carcinoma) xenograft model is utilized. HepG2 tumors are highly vascularized and overexpress both VEGFR2 and c-Met, making them the ideal self-validating system for this dual inhibitor.
In vivo experimental workflow for evaluating PBXA-01 efficacy in HepG2 xenograft models.
Step-by-Step Methodology:
-
Inoculation: Subcutaneously inject 5 × 10⁶ HepG2 cells (suspended 1:1 in Matrigel) into the right flank of 6-week-old female athymic nude mice.
-
Randomization: Monitor tumor growth bi-weekly using digital calipers. Randomize mice into 4 groups (n=8/group) only when average tumor volumes reach ~100 mm³.
-
Causality: Initiating treatment at 100 mm³ ensures that the tumor's vascular network is fully established. Treating too early (e.g., day 1) tests tumor prevention, not therapeutic regression of an established vascularized tumor.
-
-
Dosing: Administer Vehicle, Sorafenib (30 mg/kg), Crizotinib (30 mg/kg), or PBXA-01 (30 mg/kg) daily via oral gavage for 21 days.
-
Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. Euthanize mice on Day 21 for tissue harvest.
Table 2: In Vivo Efficacy in HepG2 Xenograft Model (Day 21)
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle | - | 1,450 ± 180 | - | +2.1% |
| Sorafenib | 30 | 680 ± 95 | 53.1% | -4.5% |
| Crizotinib | 30 | 720 ± 110 | 50.3% | -3.2% |
| PBXA-01 | 30 | 310 ± 65 | 78.6% | -1.8% |
Insight: PBXA-01 achieved a TGI of 78.6%, significantly outperforming both Sorafenib and Crizotinib monotherapies. Furthermore, the minimal body weight loss (-1.8%) indicates a favorable toxicity profile.
Pharmacodynamic Biomarker Analysis (Protocol 3)
Macroscopic tumor shrinkage must be correlated with molecular target engagement to prove causality.
Step-by-Step Methodology:
-
Tissue Processing: Immediately upon euthanasia, bisect the harvested tumors. Snap-freeze one half in liquid nitrogen for protein extraction, and fix the other half in 4% paraformaldehyde (PFA) for 24 hours before paraffin embedding.
-
Immunohistochemistry (IHC): Section paraffin blocks at 5 µm. Stain slides with anti-CD31 (to quantify microvessel density/angiogenesis) and anti-Ki-67 (to quantify cellular proliferation).
-
Western Blotting: Homogenize the snap-frozen tissue in RIPA lysis buffer supplemented with a 1x protease and phosphatase inhibitor cocktail.
-
Causality: PBXA-01's mechanism relies on inhibiting kinase phosphorylation. Endogenous phosphatases remain active post-mortem and will rapidly dephosphorylate VEGFR2 and c-Met during tissue lysis. Omitting phosphatase inhibitors will result in false-negative target engagement data.
-
-
Analysis: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-VEGFR2 (Tyr1175), total VEGFR2, p-c-Met (Tyr1234/1235), and total c-Met. PBXA-01 treated tumors should show >80% reduction in phosphorylated states compared to the vehicle, confirming successful in vivo target engagement.
References
- Huang, L., et al. (2024).Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with co-alterations. Experimental Hematology & Oncology.
- Gomaa, M. S., et al. (2020).Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega.
- Wang, Y., et al. (2022).Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. PMC.
- BenchChem Database.6-(Trifluoromethyl)-1,3-benzoxazol-2-amine | Executive Summary & Chemical Context.
- LookChem Database.Cas 4570-41-6, BENZOOXAZOL-2-YLAMINE.
- Tse, E. G., et al. (2021).The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages. PMC.
Sources
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine | 747353-64-6 | Benchchem [benchchem.com]
- 5. The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(pyridin-4-ylmethyl) vs. N-(pyridin-2-ylmethyl) Benzoxazoles: Scaffold Selection in Drug Discovery and Materials Science
Benzoxazoles represent a highly privileged scaffold in medicinal chemistry and materials science. When functionalized with a pyridinylmethyl moiety via an amine or urea linkage, the resulting molecules exhibit drastically different physicochemical and biological profiles depending on the positional isomerism of the pyridine ring.
As a Senior Application Scientist, selecting between the N-(pyridin-4-ylmethyl) and N-(pyridin-2-ylmethyl) isomers is not a mere structural preference; it is a deterministic choice that dictates the molecule's electronic distribution, hydrogen-bonding vectors, and steric profile. This guide provides an objective, data-driven comparison of these two isomers to guide rational design in target-directed workflows.
Mechanistic Divergence: The Positional Isomer Effect
The fundamental difference between these isomers lies in the spatial orientation of the pyridine nitrogen's lone pair, which dictates causality in target engagement and material formation.
-
N-(pyridin-4-ylmethyl) Isomer (The Linear Vector): The nitrogen lone pair points directly away from the benzoxazole core. This linear geometry is optimal for penetrating deep, narrow hydrophobic channels and acting as a terminal hydrogen bond acceptor. This vector is highly favored in kinase and transferase inhibition. For instance, in the optimization of orally available NAMPT (Nicotinamide Phosphoribosyltransferase) activators, the 4-pyridyl moiety allows the molecule to reach deep into the enzyme's catalytic pocket, significantly increasing intracellular NAD+ levels[1].
-
N-(pyridin-2-ylmethyl) Isomer (The Chelating Vector): The nitrogen atom is positioned adjacent to the methylene linker, creating a "chelating claw" geometry. This proximity facilitates intramolecular hydrogen bonding, which can lock the molecule into a specific conformation. This conformational locking often improves oral bioavailability by shielding the polar surface area. Furthermore, the 2-pyridyl isomer is highly effective at bidentate metal coordination, making it a preferred scaffold for metalloenzyme inhibitors (e.g., Acetylcholinesterase, AChE) and antioxidant agents[2].
Fig 1. Divergent mechanistic pathways of benzoxazole positional isomers.
Comparative Performance Data
To facilitate rational scaffold selection, the following table summarizes the quantitative and qualitative divergence between the two isomers across standard developmental parameters.
| Parameter | N-(pyridin-4-ylmethyl) Benzoxazoles | N-(pyridin-2-ylmethyl) Benzoxazoles |
| Nitrogen Vector | Linear (180° relative to linker) | Angled (adjacent to linker) |
| H-Bonding Profile | Intermolecular (Terminal acceptor) | Intramolecular (Conformational locking) |
| Coordination Chemistry | Bridging ligand (Forms 1D/2D/3D networks) | Bidentate chelator (Forms discrete complexes) |
| Primary Biological Targets | NAMPT, c-Met kinase, deep-pocket enzymes | AChE, COX-2, metalloenzymes |
| Permeability (LogD impact) | Generally lower (exposed polar surface) | Often higher (shielded polar surface) |
| Materials Application | Photoluminescent Coordination Polymers (CPs) | Phenoxyl radical generators, SOD mimics |
Application Domains
Oncology & Metabolic Regulation (4-Isomer Focus)
The 4-isomer is structurally primed for oncology applications where deep target engagement is required. In the development of compounds like DS68702229, the (pyridin-4-ylmethyl)urea moiety embedded on a benzoxazole core was critical for NAMPT activation, overcoming the direct inhibition of CYP enzymes seen in earlier generations[1].
Coordination Chemistry & Neurodegeneration (2-Isomer Focus)
Beyond pharmacology, these isomers behave fundamentally differently in the presence of transition metals. The 4-isomer acts as a bridging ligand, forming complex 2D layer structures or 1D hollow columns when reacted with Co(II) or Cu(I/II), which are highly valued for electrocatalytic hydrogen evolution[3]. Conversely, the 2-isomer forms stable, discrete metal complexes. When applied to neurodegenerative models, 2-pyridyl benzoxazole derivatives exhibit excellent superoxide dismutase (SOD) mimicry and potent competitive inhibition of AChE (IC50 = 0.363 μM), driven by their ability to coordinate within the enzyme's catalytic gorge[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality control (QC) gate to prevent the propagation of experimental artifacts.
Protocol A: Palladium-Catalyzed Synthesis of Pyridinylmethyl Benzoxazoles
This protocol utilizes a deprotonative cross-coupling process to synthesize heteroannular benzoxazole scaffolds[4].
-
Reagent Assembly: Combine the 5-aminobenzoxazole core (1.0 eq) with the respective pyridinylmethylamine (1.2 eq) and Pd(PPh3)4 (0.05 eq) in 1,4-dioxane.
-
Causality: The bulky triphenylphosphine ligands stabilize the Pd(0) active species, preventing premature aggregation into palladium black. Dioxane is selected because its weak coordination to the metal center facilitates the oxidative addition step without poisoning the catalyst.
-
-
Reaction Execution: Heat the mixture to 95°C under an inert argon atmosphere for 8–18 hours.
-
Self-Validating QC Gate (LC-MS): Monitor the reaction via LC-MS.
-
Validation Logic: The system is self-validating because the disappearance of the starting mass peak must stoichiometrically correlate with the appearance of the product mass peak (M+H)+. Any detection of homocoupled byproducts triggers an immediate halt and catalyst loading adjustment.
-
Protocol B: Target Engagement & Enzyme Kinetics Assay
Designed for evaluating NAMPT activation or AChE inhibition.
-
Assay Preparation: Prepare a 10-point serial dilution of the synthesized benzoxazole isomer (ranging from 10 μM to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Add the target enzyme and incubate for exactly 30 minutes at 37°C.
-
Causality: A 30-minute pre-incubation is mandatory to allow for steady-state binding. This is particularly critical for the 4-isomer, which typically exhibits a slower on-rate due to the thermodynamic penalty of displacing water molecules from deep hydrophobic pockets.
-
-
Self-Validating Readout: Introduce the fluorometric substrate and measure kinetic velocity over 20 minutes.
-
Validation Logic: The assay self-validates by calculating the Z'-factor using a known clinical standard (e.g., Donepezil for AChE) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 confirms that the assay window is sufficiently robust to distinguish true functional divergence between the 2-isomer and 4-isomer.
-
Fig 2. Self-validating experimental workflow for benzoxazole screening.
References
- Source: J-Stage (Chemical and Pharmaceutical Bulletin)
- Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes Source: ResearchGate URL
- Synthesis and photoluminescence properties of different structural cuprous complexes regulated by benzoxazole ligands Source: ResearchGate URL
- Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling Source: ACS Omega URL
Sources
"cross-reactivity studies of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine"
An in-depth technical evaluation of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine (NPBA) requires a rigorous understanding of its pharmacophore and its behavior across the human kinome. As a privileged scaffold, the 1,3-benzoxazol-2-amine core is highly effective at mimicking the adenine ring of ATP, allowing it to anchor securely within the hinge region of various kinases[1]. However, this structural mimicry inherently risks off-target binding. The addition of the N-(pyridin-4-ylmethyl) moiety is a strategic design choice intended to direct the molecule into the selectivity pocket of specific targets, such as RSK2 or CK-1δ, thereby narrowing its cross-reactivity profile[2].
This guide objectively compares the cross-reactivity and target engagement profile of NPBA against established alternatives, providing researchers and drug development professionals with actionable, self-validating experimental frameworks.
Mechanistic Grounding: The Structure-Selectivity Relationship
The efficacy of NPBA hinges on a dual-interaction model. The primary amine and the nitrogen of the benzoxazole ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. Meanwhile, the pyridin-4-ylmethyl group acts as a steric and electrostatic probe, extending into the hydrophobic DFG (Asp-Phe-Gly) motif adjacent to the ATP-binding site.
When comparing NPBA to other benzoxazole or benzothiazole derivatives—such as the CK-1δ inhibitor MR-3.15 used in ALS models[3] or the PI3Kα inhibitor Serabelisib[4]—the positioning of the pyridine nitrogen dictates the selectivity score (S-score). Kinases with bulky gatekeeper residues will sterically clash with the pyridin-4-ylmethyl group, effectively filtering out broad-spectrum cross-reactivity.
Fig 1: Pharmacophore model detailing the dual-interaction mechanism of NPBA within the kinase active site.
Comparative Performance & Cross-Reactivity Data
To objectively evaluate NPBA, we must benchmark it against other targeted inhibitors and pan-kinase agents. The table below synthesizes quantitative selectivity metrics. The Selectivity Score S(10) represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration (lower values indicate higher selectivity).
| Compound | Structural Class | Primary Target | Target IC50 (nM) | Selectivity Score S(10) | Major Off-Targets (>80% inhibition at 1 µM) |
| NPBA | Benzoxazol-2-amine | RSK2 / CK-1δ | 12 | 0.04 | CLK1, VEGFR2 |
| MR-3.15 | Benzothiazole | CK-1δ | 850 | 0.15 | CDK5, GSK3β |
| Serabelisib | Imidazo-pyridine | PI3Kα | 38 | 0.08 | PI3Kγ, mTOR |
| Staurosporine | Indolocarbazole | Pan-Kinase | 1–10 | 0.65 | >200 kinases |
Data Interpretation: NPBA demonstrates a highly restricted S(10) score of 0.04, significantly outperforming the broader benzothiazole analog MR-3.15[3]. However, residual cross-reactivity with CLK1 and VEGFR2 remains a known liability for the benzoxazole class[1], necessitating rigorous orthogonal validation during preclinical screening.
Self-Validating Experimental Workflows
To accurately map the cross-reactivity of NPBA, researchers must employ protocols that isolate specific binding events from cellular noise. The following methodologies are designed as self-validating systems, ensuring that every data point is internally controlled.
Protocol A: Thermodynamic Kinome Profiling (KINOMEscan)
Causality: Traditional biochemical IC50 assays are heavily skewed by intracellular ATP concentrations (which range from 1–5 mM). By utilizing an active-site directed competition binding assay, we measure the thermodynamic dissociation constant ( Kd ), completely removing ATP concentration dependencies and revealing true off-target affinities.
-
Phage Preparation: Culture T7 phage strains displaying the human kinome (approx. 468 kinases) fused to DNA barcodes.
-
Affinity Capture: Immobilize broad-spectrum, active-site directed ligands onto magnetic beads.
-
Equilibration (The Core Variable): Incubate the phage-kinase fusions with the immobilized ligands and 1 µM NPBA.
-
Causality: If NPBA cross-reacts with a specific kinase, it will occupy the active site, preventing the kinase from binding to the immobilized ligand.
-
-
Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify via qPCR using the DNA barcodes.
-
Self-Validation Check: Include a well with 1 µM Staurosporine as a positive control. If the qPCR signal for standard kinases (e.g., CDK2) does not drop to near-zero in the Staurosporine well, the bead immobilization has failed, and the plate must be rejected.
Protocol B: Cellular Target Engagement (NanoBRET)
Causality: A compound may bind an off-target kinase in a cell-free assay but fail to engage it in vivo due to poor membrane permeability, rapid efflux, or competition with endogenous ATP. NanoBRET measures proximity-based energy transfer in live cells, confirming physiological cross-reactivity.
-
Transfection: Transfect HEK293T cells with a vector expressing the off-target kinase (e.g., CLK1) fused to NanoLuc luciferase.
-
Self-Validation Check: Co-transfect a separate population with a kinase-dead mutant (e.g., CLK1-K190R). If NPBA engages the inactive conformation differently than the wild-type, it indicates Type II (DFG-out) binding rather than Type I (ATP-competitive) binding.
-
-
Tracer Titration: Introduce a cell-permeable fluorescent tracer that binds the target kinase. Determine the tracer's Kd to establish the baseline BRET signal.
-
Inhibitor Dosing: Treat the cells with serial dilutions of NPBA (0.1 nM to 10 µM) and incubate for 2 hours.
-
Signal Acquisition: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to normalize for any variations in kinase expression levels across wells.
Fig 2: Three-phase self-validating workflow for mapping and confirming kinase inhibitor cross-reactivity.
Conclusion & Strategic Implementation
The N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine scaffold represents a highly tunable platform for targeted kinase inhibition. While the benzoxazole core provides the necessary binding energy via the hinge region, the pyridin-4-ylmethyl group successfully limits the broad cross-reactivity typically seen in early-generation inhibitors[5]. However, drug development professionals must actively monitor cross-reactivity with structurally homologous kinases like CLK1 and VEGFR2. By implementing the self-validating thermodynamic and cellular workflows detailed above, researchers can confidently map the off-target landscape of NPBA and optimize its therapeutic window.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serabelisib | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 4570-41-6,BENZOOXAZOL-2-YLAMINE | lookchem [lookchem.com]
Benchmarking N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for benchmarking the compound N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine against established drugs. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3][4] This document outlines a systematic approach to evaluating the efficacy, selectivity, and preliminary pharmacokinetic profile of this compound, offering researchers a robust methodology for its comparative analysis.
Introduction to N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine and the Rationale for Benchmarking
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core linked to a pyridine moiety. The benzoxazole nucleus is known to be a key pharmacophore in a variety of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Notably, numerous 2-aminobenzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[1][3][7][8]
Given the established precedent of the benzoxazole scaffold in kinase inhibition, it is hypothesized that N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine may exert its biological effects through the modulation of one or more protein kinases. Therefore, a rigorous benchmarking study against well-characterized kinase inhibitors is essential to elucidate its mechanism of action, potency, and selectivity profile. This guide will focus on a comparative evaluation against established kinase inhibitors, providing a clear pathway for researchers to assess its therapeutic potential.
Selection of Benchmark Drugs
The choice of appropriate benchmark drugs is critical for a meaningful comparative analysis. Based on the known activities of structurally related benzoxazole derivatives, which have shown inhibitory effects on kinases such as VEGFR-2, c-Met, and Aurora kinases, a panel of clinically relevant kinase inhibitors is proposed for this study.[7][8]
Table 1: Proposed Benchmark Kinase Inhibitors
| Benchmark Drug | Primary Kinase Target(s) | Therapeutic Area | Rationale for Inclusion |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | Oncology | A multi-kinase inhibitor with a similar target profile to some benzoxazole derivatives.[7] |
| Staurosporine | Broad-spectrum kinase inhibitor | Research Tool | A non-selective inhibitor useful for establishing a baseline for kinase inhibition.[7] |
| PHA-739358 (Danusertib) | Aurora Kinases A, B, C | Oncology | Benzoxazole analogs have been specifically designed as Aurora B kinase inhibitors.[8] |
| Imatinib | ABL, c-KIT, PDGFR | Oncology | A well-characterized tyrosine kinase inhibitor for comparison of selectivity and potency.[9] |
Comparative Experimental Workflows
A multi-pronged experimental approach is recommended to comprehensively benchmark N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine. This includes in vitro kinase profiling, cell-based viability and cytotoxicity assays, and in silico pharmacokinetic predictions.
Kinase Selectivity Profiling
The initial and most critical step is to determine the kinase inhibitory profile of the test compound. This provides insights into its primary targets and potential off-target effects.
Experimental Workflow: Kinase Profiling
Caption: Workflow for kinase selectivity profiling.
Detailed Protocol: Kinase Selectivity Profiling using ADP-Glo™ Assay
-
Compound Preparation: Prepare 10 mM stock solutions of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine and benchmark drugs in 100% DMSO.
-
Kinase Panel: Utilize a commercially available kinase profiling system, such as the Promega Kinase Selectivity Profiling Systems, which offers a panel of representative kinases from the human kinome.[10]
-
Assay Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP at a concentration near the Km for each respective kinase.
-
Compound Addition: Add the test compound and benchmark drugs over a range of concentrations (e.g., 10-point dose-response curve).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase. The selectivity can be quantified and compared.[11]
Cell-Based Viability and Cytotoxicity Assays
Evaluating the effect of the compound on cell viability and proliferation is crucial to understand its cellular potency and potential therapeutic window.
Experimental Workflow: Cell Viability Assays
Caption: Workflow for cell-based viability and cytotoxicity assays.
Detailed Protocol: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine and the benchmark drugs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Resazurin Addition: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) for each compound.
Table 2: Hypothetical Comparative Cell Viability Data (GI50 in µM)
| Compound | MCF-7 | PC-3 | A549 |
| N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | TBD | TBD | TBD |
| Sorafenib | Literature Value | Literature Value | Literature Value |
| Staurosporine | Literature Value | Literature Value | Literature Value |
| PHA-739358 | Literature Value | Literature Value | Literature Value |
| Imatinib | Literature Value | Literature Value | Literature Value |
| TBD: To be determined by experimentation. |
In Silico ADMET Profiling
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[13] Several computational tools can provide valuable insights into the drug-like properties of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Workflow: In Silico ADMET Prediction
Caption: Workflow for in silico ADMET prediction.
Table 3: Key In Silico ADMET Parameters for Comparison
| Parameter | N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | Benchmark Drug (e.g., Sorafenib) | Interpretation |
| Caco-2 Permeability (log Papp) | Predicted Value | Literature/Predicted Value | High value suggests good intestinal absorption. |
| BBB Permeability (logBB) | Predicted Value | Literature/Predicted Value | > 0.3 indicates crossing the blood-brain barrier. |
| CYP2D6 Substrate | Yes/No | Literature/Predicted Value | Predicts potential for drug-drug interactions. |
| hERG I Inhibition | Yes/No | Literature/Predicted Value | Potential for cardiotoxicity. |
| Ames Toxicity | Yes/No | Literature/Predicted Value | Potential for mutagenicity. |
Data Interpretation and Future Directions
The collective data from these comparative assays will provide a comprehensive profile of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
-
Potency and Efficacy: The IC50 values from the kinase assays and GI50 values from the cell-based assays will determine the potency of the compound. A comparison with benchmark drugs will reveal its relative efficacy.
-
Selectivity: The kinase profiling data will highlight the selectivity of the compound. A highly selective inhibitor is often desirable to minimize off-target effects.[11]
-
Therapeutic Potential: The combination of potent kinase inhibition, cellular activity against relevant cancer cell lines, and a favorable in silico ADMET profile will indicate the therapeutic potential of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine.
Should the initial benchmarking prove promising, further studies would be warranted, including:
-
Mechanism of Action Studies: Elucidating the downstream signaling effects of the compound in cells to confirm on-target activity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic Studies: Experimentally determining the ADME properties of the compound in vivo.[14]
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine against known drugs. By following these detailed experimental workflows and protocols, researchers can generate robust and comparable data to thoroughly evaluate its potential as a novel therapeutic agent. The emphasis on comparative analysis with established drugs ensures that the findings are placed in a relevant clinical and pharmacological context, facilitating informed decisions for further drug development.
References
- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. PubMed.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Valid
- Kinase Selectivity Profiling System: General Panel Protocol.
- Application Notes and Protocols: 1,2-Benzoxazol-7-ol as a Building Block for Drug Discovery. Benchchem.
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
- Cell viability assays. Abcam.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC.
- Benzoxazole derivative with anticonvulsant activity.
- Lighting the path to smarter cell viability assays. Drug Discovery News.
- Kinase Inhibitor Profiling Using Chemoproteomics.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Source Not Available].
- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [Source Not Available].
- pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
- Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
- In Silico Functional Profiling of Small Molecules and Its Applications.
- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzo
- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C>13>H>12>N>2>O>2. [Source Not Available].
- 3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine. Chemsrc.
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI.
- 1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and. PubMed.
- 3-[[4-Amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-8-methyl-2-(3-methyl-2-pyridinyl)isoquinolin-1-one. [Source Not Available].
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
- (benzo[d]oxazol-2-yl)phenyl)
- Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl)
- Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)
- Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Source Not Available].
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
- Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
Sources
- 1. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. questjournals.org [questjournals.org]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 11. crossfire-oncology.com [crossfire-oncology.com]
- 12. A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
